2-(4-Ethylphenyl)-6-methylimidazo[1,2-a]pyridine
CAS No.: 137314-62-6
Cat. No.: VC6789935
Molecular Formula: C16H16N2
Molecular Weight: 236.318
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 137314-62-6 |
|---|---|
| Molecular Formula | C16H16N2 |
| Molecular Weight | 236.318 |
| IUPAC Name | 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C16H16N2/c1-3-13-5-7-14(8-6-13)15-11-18-10-12(2)4-9-16(18)17-15/h4-11H,3H2,1-2H3 |
| Standard InChI Key | OQYGGLBVGQYMOA-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The imidazo[1,2-a]pyridine scaffold consists of a fused five-membered imidazole ring and a six-membered pyridine ring. In 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine, the substitution pattern introduces steric and electronic modifications that influence reactivity and potential interactions with biological targets. The 4-ethylphenyl group at position 2 contributes hydrophobicity, while the methyl group at position 6 enhances steric hindrance, potentially affecting binding affinity in drug-receptor interactions.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 137314-62-6 | |
| Molecular Formula | C₁₆H₁₆N₂ | |
| Molecular Weight | 236.318 g/mol | |
| IUPAC Name | 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine | |
| SMILES | CCC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C | |
| PubChem CID | 757888 |
Synthetic Methodologies
Copper-Catalyzed Three-Component Synthesis
A landmark advancement in synthesizing polysubstituted imidazo[1,2-a]pyridines was reported by researchers employing a copper-catalyzed tandem reaction. This method combines 2-aminopyridines, sulfonyl azides, and terminal ynones in a one-pot procedure .
Reaction Mechanism
The process initiates with a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) between the terminal ynone and sulfonyl azide, forming a metallated triazole intermediate. Subsequent ring cleavage generates a highly reactive α-acyl-N-sulfonyl ketenimine species, which undergoes nucleophilic attack by 2-aminopyridine. Intramolecular oxidative coupling then yields the imidazo[1,2-a]pyridine core .
Table 2: Optimized Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis
| Parameter | Optimal Condition | Yield Range |
|---|---|---|
| Catalyst | CuI | 83% (4a) |
| Solvent | Ethanol | 26–83% |
| Temperature | 80°C | - |
| Substrate Scope | Electron-rich 2-aminopyridines | Moderate |
Notably, electron-deficient 2-aminopyridines and bulky substituents (e.g., 6-ethyl-2-aminopyridine) resulted in diminished yields due to electronic deactivation and steric hindrance .
Condensation with α-Haloketones
Traditional synthesis routes involve condensing 2-aminopyridines with α-haloketones under thermal conditions. While effective, these methods often require harsh temperatures (150–200°C) and extended reaction times compared to modern catalytic approaches . Microwave-assisted variations have emerged to enhance efficiency, reducing reaction durations from hours to minutes while improving yields .
Tandem Michael Addition-Cyclization
FeCl₃-catalyzed reactions between 2-aminopyridines and nitroolefins proceed via a Michael addition followed by intramolecular cyclization. This method excels in producing 3-unsubstituted derivatives but shows limited applicability for compounds with pre-existing substituents like the 6-methyl group .
Physicochemical and Structural Analysis
Spectroscopic Characterization
Although specific spectral data for 2-(4-ethylphenyl)-6-methylimidazo[1,2-a]pyridine remain unpublished, analogous compounds exhibit characteristic signals:
-
¹H NMR: Aromatic protons in the δ 7.0–8.5 ppm range, with methyl groups appearing as singlets near δ 2.5 .
-
MS: Molecular ion peak at m/z 236.3 consistent with [M+H]⁺.
Crystallographic Data
Single-crystal X-ray diffraction of structurally similar imidazo[1,2-a]pyridines reveals planarity in the bicyclic system, with dihedral angles between the aryl substituent and core typically ranging from 15° to 30° . These structural insights suggest potential π-π stacking interactions in biological systems.
Research Challenges and Future Directions
Knowledge Gaps
-
Biological Profiling: No published data exist on cytotoxicity, pharmacokinetics, or target engagement.
-
Synthetic Scalability: Current yields (≤83%) require optimization for industrial production .
-
Solubility Limitations: Aqueous solubility remains uncharacterized, potentially hindering pharmacological development.
Recommended Studies
-
Structure-Activity Relationships (SAR): Systematic modification of the ethylphenyl and methyl groups.
-
Prodrug Development: Esterification of the methyl group to enhance bioavailability .
-
Computational Modeling: Molecular docking studies against cancer-related kinases using the crystalline structure .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume